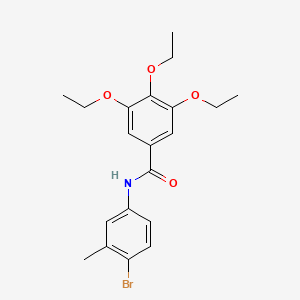
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide, also known as Br-MPEB, is a chemical compound that has been the subject of extensive scientific research due to its potential as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. Br-MPEB has shown promise as a tool for studying the sigma-1 receptor and its role in these processes.
作用機序
The sigma-1 receptor is a protein that is located on the endoplasmic reticulum membrane in cells. It is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds specifically to the sigma-1 receptor, allowing it to be used as a radioligand for imaging this protein in the brain. The mechanism by which N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying this protein. It has also been shown to have good brain penetration and to be well-tolerated in animal studies. However, its effects on other physiological processes are not well understood, and further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for accurate and specific imaging of this protein. It also has good brain penetration and is well-tolerated in animal studies. However, its synthesis is complex and time-consuming, and it may not be suitable for all experimental designs.
将来の方向性
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neuroprotection and its potential as a target for neuroprotective drugs. Another area of interest is the relationship between the sigma-1 receptor and mood disorders such as depression and anxiety, and the potential for sigma-1 receptor agonists as novel antidepressant and anxiolytic drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and other sigma-1 receptor ligands.
合成法
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromo-3-methylphenylamine to form the amide, which is then purified to yield N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research as a radioligand for imaging the sigma-1 receptor in the brain. This has allowed researchers to study the distribution and density of the sigma-1 receptor in various regions of the brain, as well as its role in different physiological processes. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has also been used to investigate the effects of various drugs and compounds on the sigma-1 receptor, and to identify potential new drugs that target this receptor.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-5-24-17-11-14(12-18(25-6-2)19(17)26-7-3)20(23)22-15-8-9-16(21)13(4)10-15/h8-12H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWTZQUZFCIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)
![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)